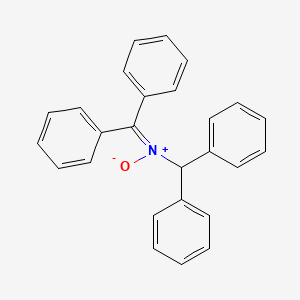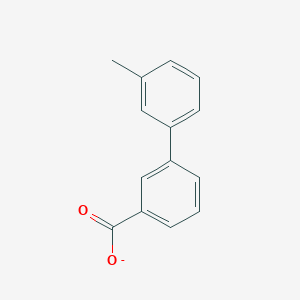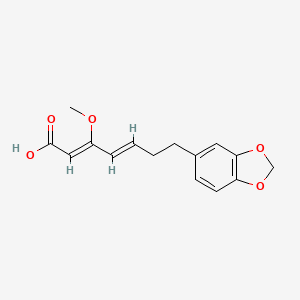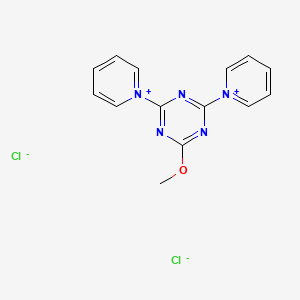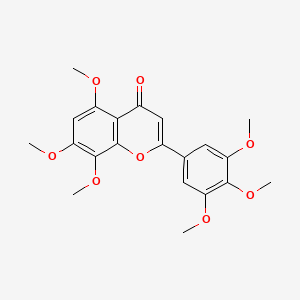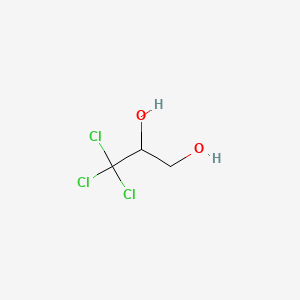
3,3,3-Trichloro-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trichloro-1,2-propanediol is an organic compound with the molecular formula C3H5Cl3O2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its use as an intermediate in organic synthesis and has applications in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Epichlorohydrin Hydrolysis Method: This method involves the hydrolysis of epichlorohydrin in the presence of water and a catalyst.
Glycerol Chlorination Method: In this method, glycerol is chlorinated using hydrogen chloride gas.
Industrial Production Methods
Industrial production of 3,3,3-Trichloro-1,2-propanediol often involves the epichlorohydrin hydrolysis method due to its higher yield and purity. The process includes steps such as epoxidation, hydrolysis, and product purification to achieve a product with a content of more than 99.9 percent .
化学反应分析
Types of Reactions
Oxidation: 3,3,3-Trichloro-1,2-propanediol can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Products with different functional groups replacing the chlorine atoms.
科学研究应用
3,3,3-Trichloro-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals
作用机制
The mechanism of action of 3,3,3-Trichloro-1,2-propanediol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
3-Chloro-1,2-propanediol: Similar in structure but with fewer chlorine atoms.
1,3-Dichloro-2-propanol: Another chlorinated propanediol with different chlorine atom positions.
3,3,3-Trifluoro-1,2-propanediol: A fluorinated analog with similar properties but different reactivity
Uniqueness
3,3,3-Trichloro-1,2-propanediol is unique due to its high chlorine content, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
815-02-1 |
|---|---|
分子式 |
C3H5Cl3O2 |
分子量 |
179.42 g/mol |
IUPAC 名称 |
3,3,3-trichloropropane-1,2-diol |
InChI |
InChI=1S/C3H5Cl3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 |
InChI 键 |
WUBHHCRECMGUJD-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(Cl)(Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
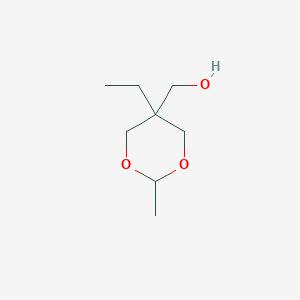
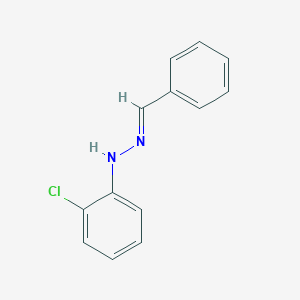
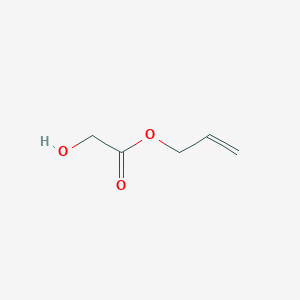
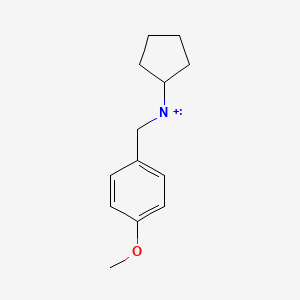
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

